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Compound of Interest

Compound Name:
Ethyl 4-(3-chlorophenyl)-4-

oxobutyrate

Cat. No.: B123400 Get Quote

Abstract: This technical guide provides a comprehensive overview of ethyl 4-(3-

chlorophenyl)-4-oxobutanoate, a key intermediate in synthetic organic chemistry. The

document details its chemical identity, physicochemical properties, and detailed protocols for its

synthesis and analysis. Furthermore, it explores its synthetic utility in the development of more

complex molecules for pharmaceutical and agrochemical research. This guide is intended for

researchers, scientists, and professionals in the field of drug development and chemical

synthesis.

Chemical Identity and Properties
The compound with the common name Ethyl 4-(3-chlorophenyl)-4-oxobutyrate is

systematically named ethyl 4-(3-chlorophenyl)-4-oxobutanoate according to IUPAC

nomenclature. It is an aromatic ketoester that serves as a versatile building block in organic

synthesis.

Quantitative Data Summary
Specific experimental data for ethyl 4-(3-chlorophenyl)-4-oxobutanoate is not extensively

available in the public domain. However, properties can be inferred from its isomers and related

compounds. The following table summarizes the key quantitative data.
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Property Value Source

IUPAC Name
ethyl 4-(3-chlorophenyl)-4-

oxobutanoate
-

Molecular Formula C₁₂H₁₃ClO₃ [1]

Molecular Weight 240.68 g/mol [1][2]

CAS Number 147374-00-3 -

Appearance
Expected to be a liquid or low-

melting solid
Inferred

Boiling Point Data not available -

Melting Point Data not available -

Density Data not available -

Note: The molecular formula and weight are consistent for chloro-substituted isomers of ethyl

phenyl-oxobutanoate.

Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of ethyl 4-(3-chlorophenyl)-4-

oxobutanoate are provided below. These protocols are based on established chemical

principles and methods reported for structurally related compounds.

Synthesis of Ethyl 4-(3-chlorophenyl)-4-oxobutanoate
A plausible and efficient method for the synthesis of ethyl 4-(3-chlorophenyl)-4-oxobutanoate is

a two-step process involving a Friedel-Crafts acylation followed by esterification.

Step 1: Friedel-Crafts Acylation of Chlorobenzene with Succinic Anhydride

This reaction forms 4-(3-chlorophenyl)-4-oxobutanoic acid. The Friedel–Crafts acylation is a

classic method for attaching an acyl group to an aromatic ring using a Lewis acid catalyst.[3]

Materials:
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Chlorobenzene

Succinic anhydride

Anhydrous aluminum chloride (AlCl₃)

Dichloromethane (anhydrous)

Hydrochloric acid (concentrated)

Ice

Water

Sodium sulfate (anhydrous)

Procedure:

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping

funnel, and a reflux condenser, add anhydrous aluminum chloride and anhydrous

dichloromethane under a nitrogen atmosphere.

Cool the suspension in an ice bath and slowly add chlorobenzene.

Add succinic anhydride portion-wise to the stirred mixture, maintaining the temperature

below 10°C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

then heat under reflux for 2-3 hours.

Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a

mixture of crushed ice and concentrated hydrochloric acid.

Separate the organic layer, and extract the aqueous layer with dichloromethane.

Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

Remove the solvent under reduced pressure to yield crude 4-(3-chlorophenyl)-4-

oxobutanoic acid, which can be purified by recrystallization.
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Step 2: Esterification of 4-(3-chlorophenyl)-4-oxobutanoic acid

Materials:

4-(3-chlorophenyl)-4-oxobutanoic acid

Ethanol (absolute)

Sulfuric acid (concentrated)

Sodium bicarbonate solution (saturated)

Brine

Magnesium sulfate (anhydrous)

Procedure:

Dissolve 4-(3-chlorophenyl)-4-oxobutanoic acid in an excess of absolute ethanol in a

round-bottom flask.

Carefully add a catalytic amount of concentrated sulfuric acid.

Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer

chromatography (TLC).

After completion, cool the mixture and remove the excess ethanol under reduced

pressure.

Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium

bicarbonate solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to obtain ethyl 4-(3-chlorophenyl)-4-oxobutanoate.

The crude product can be purified by vacuum distillation or column chromatography.

Analytical Methods
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2.2.1. High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the purity assessment and quantification

of ethyl 4-(3-chlorophenyl)-4-oxobutanoate, based on methods for similar compounds.[4]

Instrumentation:

HPLC system with a UV detector

C18 column (e.g., 150 x 4.6 mm, 5 µm particle size)

Mobile Phase:

A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid or

phosphoric acid for peak shape improvement). A typical starting point could be a 50:50

(v/v) mixture.

Flow Rate: 1.0 mL/min

Column Temperature: 30°C

Detection Wavelength: 254 nm (or determined by UV scan of the analyte)

Injection Volume: 10 µL

Sample Preparation: Dissolve a known amount of the compound in the mobile phase or a

suitable solvent like acetonitrile to a final concentration of approximately 1 mg/mL.

2.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-

volatile compounds.

Instrumentation:

Gas chromatograph coupled to a mass spectrometer.

Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
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Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Oven Temperature Program:

Initial temperature: 80°C, hold for 2 minutes.

Ramp: Increase to 280°C at a rate of 10°C/min.

Final hold: 280°C for 5 minutes.

Injector Temperature: 250°C

MS Ion Source Temperature: 230°C

Ionization Mode: Electron Impact (EI) at 70 eV.

Mass Range: 50-500 amu.

Sample Preparation: Dilute the sample in a volatile solvent such as ethyl acetate or

dichloromethane.

Synthetic Utility and Logical Workflow
Ethyl 4-(3-chlorophenyl)-4-oxobutanoate is a valuable intermediate in organic synthesis. Its

bifunctional nature (ketone and ester) allows for a variety of chemical transformations to build

more complex molecular architectures. The following diagram illustrates some of the key

synthetic pathways.
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Caption: Synthetic pathways of Ethyl 4-(3-chlorophenyl)-4-oxobutanoate.

The diagram above illustrates the central role of ethyl 4-(3-chlorophenyl)-4-oxobutanoate as a

precursor. The ketone functionality can be selectively reduced to a secondary alcohol. The 1,3-

dicarbonyl-like reactivity allows for its use in multicomponent reactions like the Hantzsch

synthesis to form dihydropyridines, or condensation with hydrazines to yield pyrazoles.

Furthermore, the ketone can undergo reactions such as the Wittig reaction for carbon chain

elongation. These transformations highlight its importance in generating diverse molecular

scaffolds for further investigation in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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